molecular formula C27H18BrNO2 B15086899 Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B15086899
M. Wt: 468.3 g/mol
InChI Key: AWLAZAFBRFXXTE-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a naphthalene ring, a bromophenyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H18BrNO2

Molecular Weight

468.3 g/mol

IUPAC Name

naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H18BrNO2/c1-17-9-14-24-22(15-17)23(16-25(29-24)19-10-12-20(28)13-11-19)27(30)31-26-8-4-6-18-5-2-3-7-21(18)26/h2-16H,1H3

InChI Key

AWLAZAFBRFXXTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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